molecular formula C16H16N2O3S2 B2550667 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034466-32-3

5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2550667
CAS No.: 2034466-32-3
M. Wt: 348.44
InChI Key: FYJKJOVKWCLZLC-UHFFFAOYSA-N
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Description

5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains a pyridine ring substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The pyridine and furan rings can be synthesized separately and then coupled to the thiophene ring using cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the ethyl and pyridine-furan substituents.

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide: Lacks the ethyl group.

    5-ethylthiophene-2-sulfonamide: Lacks the pyridine-furan substituents.

Uniqueness

The unique combination of the ethyl group, pyridine-furan substituents, and sulfonamide group in 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide gives it distinct chemical and physical properties that can be exploited for specific applications in various fields.

Biological Activity

5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets, particularly in cancer and antimicrobial research.

Chemical Structure and Properties

The compound features a thiophene sulfonamide core, which is known for its diverse biological activities. Its structure can be represented as follows:

C14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Key Structural Components

  • Thiophene Ring : Contributes to the compound's electronic properties and reactivity.
  • Furan and Pyridine Moieties : These heterocycles enhance the interaction with biological targets, potentially improving efficacy.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and anticancer properties. The following sections detail its biological activities based on recent studies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies report the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

These results suggest that the compound exhibits moderate to strong activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µM)
MCF7 (Breast)18.0
A549 (Lung)22.5
HeLa (Cervical)15.0

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of key signaling pathways .

The proposed mechanism of action involves multiple pathways:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, which is crucial for tumor growth and metastasis.
  • Receptor Interaction : The furan and pyridine moieties likely facilitate binding to specific receptors or enzymes involved in cell proliferation and survival.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Study on Thiophene Derivatives : A series of thiophene-based sulfonamides demonstrated significant inhibition of human carbonic anhydrase II with nanomolar potency, suggesting similar mechanisms might apply to our compound .
  • Anticancer Efficacy in Animal Models : In vivo studies using xenograft models showed that compounds with similar structures significantly reduced tumor size compared to controls, supporting the anticancer potential of thiophene derivatives .

Properties

IUPAC Name

5-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-2-14-4-6-16(22-14)23(19,20)18-10-12-3-5-15(17-9-12)13-7-8-21-11-13/h3-9,11,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKJOVKWCLZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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